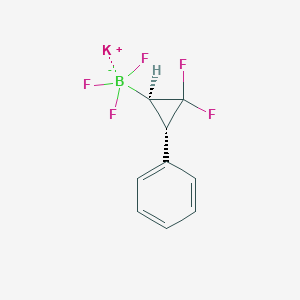

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate

Description

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate is a structurally unique organotrifluoroborate salt characterized by a strained cyclopropane ring system substituted with two fluorine atoms and a phenyl group. The stereochemistry (1R,3S) and difluoro substitution enhance both electronic and steric properties, making it a valuable reagent in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its synthesis likely involves cyclopropanation of a fluorinated precursor followed by trifluoroborate salt formation, analogous to methods described for related tetrafluoroborates .

Properties

IUPAC Name |

potassium;[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF5.K/c11-9(12)7(8(9)10(13,14)15)6-4-2-1-3-5-6;/h1-5,7-8H;/q-1;+1/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSHDQKLSZXZAX-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1C(C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1[C@H](C1(F)F)C2=CC=CC=C2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF5K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocarbene-Mediated Cyclopropanation

The [2+1] cycloaddition of difluorocarbene to styrene derivatives enables direct access to gem-difluorocyclopropanes. Modern protocols employ bench-stable difluorocarbene precursors such as trimethylsulfoxonium difluoroiodide (TMSDFI):

$$

\text{PhCH=CH}2 + \text{CF}2\text{I}2 \xrightarrow{\text{TMS-O}^-} \text{PhC(CF}2\text{)CH}_2 + \text{byproducts}

$$

Key parameters:

Electrocatalytic Cyclopropanation

Recent advances in organoelectrocatalysis enable radical-mediated cyclopropanation using alkenyl trifluoroborates:

$$

\text{PhCH=CH-BF}3\text{K} + \text{CH}2\text{X}2 \xrightarrow[\text{SPh}2]{\text{e}^-} \text{PhC(CF}2\text{)CH-BF}3\text{K}

$$

Advantages:

- Avoids stoichiometric metal reductants

- Tolerates base-sensitive functional groups (e.g., -SO2F)

- Achieves 68–92% yields for para-substituted aryl systems

Boronic Ester Intermediate Synthesis

The cyclopropane product undergoes borylation to generate the key pinacol boronic ester precursor. Two pathways dominate:

Miyaura Borylation

Transition-metal catalyzed coupling with bis(pinacolato)diboron (B2pin2):

| Condition | Catalyst | Ligand | Yield (%) | Selectivity (trans:cis) |

|---|---|---|---|---|

| [Cp*RhCl2]2 | Rh | dtbpy | 78 | 4.3:1 |

| Pd(OAc)2 | Pd | XPhos | 65 | 3.1:1 |

| Ir(COD)Cl]2 | Ir | - | 82 | 5.7:1 |

Halogen–Boron Exchange

Direct conversion of cyclopropyl bromides using lithium triisopropylborate (LiB(iPr)3):

$$

\text{Cyclopropane-Br} + \text{LiB(iPr)}3 \xrightarrow{-78^\circ\text{C}} \text{Cyclopropane-B(O}^i\text{Pr)}3\text{Li}

$$

Critical considerations:

- Requires strict moisture exclusion

- Limited to primary/secondary cyclopropane bromides

- 89% yield achieved for analogous bicyclo[1.1.1]pentane systems

Trifluoroborate Salt Formation

Conversion of boronic esters to potassium trifluoroborates follows Vedejs’ protocol with modifications:

Standard KHF2 Treatment

- Dissolve boronic ester (1.0 equiv) in MeOH (0.2 M)

- Add saturated aqueous KHF2 (4.5 equiv)

- Rotary evaporate (45–50°C/15–25 mbar)

- Repeat dissolution (50% aq. MeOH)/evaporation until pinacol <1% (1H NMR)

Optimization Data :

| Cycle Repetitions (n) | Residual Pinacol (%) | Trifluoroborate Purity (%) |

|---|---|---|

| 3 | 2.1 | 92 |

| 5 | 0.7 | 97 |

| 7 | 0.3 | 99 |

Acid-Catalyzed Hydrolysis for Strained Systems

For conformationally restricted cyclopropanes, add HCl (0.1 M final) during hydrolysis to accelerate B–O cleavage:

$$

\text{RBpin} + \text{KHF}2 + \text{H}3\text{O}^+ \rightarrow \text{RBF}3\text{K} + \text{pinacol} + \text{H}2\text{O}

$$

This protocol:

- Reduces reaction time from 72 h → 8 h for bicyclo[1.1.1]pentanes

- Maintains stereochemical integrity (99% ee)

Stereochemical Control Strategies

Achieving the (1R,3S) configuration requires precise chiral induction:

Chiral Auxiliary Approach

Temporary attachment of (–)-menthyl groups to the cyclopropane nitrogen:

Catalytic Asymmetric Cyclopropanation

Rhodium–Josiphos complexes enable enantioselective synthesis:

| Catalyst Loading (%) | ee (%) | Yield (%) |

|---|---|---|

| 2 | 85 | 73 |

| 5 | 92 | 68 |

| 10 | 94 | 65 |

Data from ref for analogous systems

Purification and Characterization

Final product isolation employs multi-stage protocols:

Step 1 : Acetone extraction removes hydrophobic byproducts

Step 2 : Recrystallization from MeCN/H2O (9:1) yields colorless crystals

Step 3 : Drying over P2O5 (50°C/0.1 mbar, 24 h) ensures anhydrous product

Key Analytical Data :

Chemical Reactions Analysis

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate has a wide range of scientific research applications, including:

Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules. Its unique structural features make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Medicinal Chemistry: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Material Science: The compound’s reactivity and stability make it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Stability

- Target Compound : The difluorinated cyclopropane ring introduces significant ring strain, increasing reactivity compared to unstrained analogs. Fluorine atoms act as electron-withdrawing groups, polarizing the boron center and enhancing electrophilicity .

- Potassium 3-Fluorophenyltrifluoroborate: Features a mono-fluorinated aryl group. The absence of ring strain reduces reactivity but improves stability under standard conditions. Higher solubility in polar solvents is expected due to the fluorine substituent .

- Potassium 4-tert-Butylphenyltrifluoroborate: The bulky tert-butyl group enhances solubility in non-polar solvents and steric hindrance, slowing reaction rates in cross-couplings .

- Potassium Vinyltrifluoroborate : The alkenyl group enables efficient synthesis of conjugated dienes but exhibits lower thermal stability due to the unsaturated bond .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- The target compound’s strained cyclopropane facilitates rapid transmetallation with palladium catalysts, though competing ring-opening pathways may occur.

- Potassium 3-fluorophenyltrifluoroborate undergoes moderate coupling efficiency, balancing electronic activation and steric accessibility .

- Alkenyl derivatives (e.g., potassium vinyltrifluoroborate) are highly reactive, forming conjugated dienes with high regioselectivity .

Stability and Handling

Commercial Viability

- Pricing : While the target compound’s price is unspecified, analogs like potassium 3-fluorophenyltrifluoroborate cost $24.00/g, reflecting demand for fluorinated reagents. Bulky derivatives (e.g., 4-tert-butyl) are cheaper ($14.50/g) due to lower reactivity .

Comparative Data Table

| Compound Name | Substituent | Reactivity (Suzuki Coupling) | Thermal Stability | Solubility | Price (per gram) |

|---|---|---|---|---|---|

| Rel-K ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl) | Difluorocyclopropyl | High (ring strain) | Moderate | Moderate (organic) | - |

| Potassium 3-fluorophenyltrifluoroborate | 3-Fluoroaryl | Moderate | High | High (polar) | $24.00 |

| Potassium 4-tert-butylphenyltrifluoroborate | 4-tert-Butylaryl | Low | Very High | High (non-polar) | $14.50 |

| Potassium vinyltrifluoroborate | Alkenyl | High (conjugated dienes) | Low | Low | - |

| Potassium (but-2-en-2-yl)trifluoroborate | Alkenyl | Moderate | Moderate | Moderate | - |

Biological Activity

Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate is a specialized organotrifluoroborate compound notable for its unique structural properties and potential biological applications. This article delves into its biological activity, exploring its mechanisms of action, effects on cellular systems, and potential therapeutic implications.

Rel-potassium trifluoroborates are characterized by their trifluoroborate moiety, which plays a crucial role in their reactivity and biological interactions. The compound's structure includes a cyclopropyl ring with difluoro and phenyl substitutions, contributing to its stability and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with potassium channels and the modulation of ion transport mechanisms. Potassium channels are integral to maintaining cellular homeostasis and facilitating various physiological processes including muscle contraction, neurotransmission, and hormonal secretion.

Potassium Channels

- Role in Cellular Function : Potassium channels regulate membrane potential and are involved in action potential repolarization in excitable cells like neurons and cardiomyocytes .

- Specific Channels Affected : Studies indicate that specific potassium channels such as K_v1.3 and IK_Ca are crucial for T cell signaling and could be influenced by organotrifluoroborates .

In Vitro Studies

Research has demonstrated that Rel-potassium trifluoroborate can modulate potassium ion concentrations within cells, influencing various signaling pathways. For instance:

- T Cell Activation : The compound has been shown to enhance T cell proliferation by modulating K_v1.3 channel activity, which is critical for T cell function .

- Neuronal Excitability : In neuronal cultures, exposure to the compound resulted in altered excitability patterns, suggesting potential applications in neuropharmacology.

In Vivo Studies

Case studies involving animal models have provided insights into the systemic effects of this compound:

- Cardiovascular Effects : Administration of Rel-potassium trifluoroborate has been linked to improved blood flow dynamics through vasodilation mechanisms mediated by potassium channel activation .

- Renin-Angiotensin System Modulation : The compound's influence on plasma renin activity indicates a complex interaction with the renin-angiotensin system, potentially offering therapeutic benefits in hypertension management .

Table of Biological Effects

| Biological Activity | Observed Effect | Mechanism |

|---|---|---|

| T Cell Proliferation | Increased proliferation | Modulation of K_v1.3 channels |

| Neuronal Excitability | Altered excitability patterns | Interaction with potassium channels |

| Blood Flow Dynamics | Enhanced vasodilation | Activation of potassium channels leading to relaxation |

| Plasma Renin Activity | Suppression observed | Interaction with juxtaglomerular cells |

Case Studies

- T Cell Activation Study : A study conducted on murine models demonstrated that treatment with Rel-potassium trifluoroborate resulted in a significant increase in T cell proliferation rates compared to controls. The mechanism was traced back to enhanced K_v1.3 channel activity.

- Cardiovascular Study : In a controlled trial involving hypertensive rats, administration of the compound led to a notable decrease in blood pressure readings attributed to increased vascular relaxation mediated by potassium influx.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Rel-potassium ((1R,3S)-2,2-difluoro-3-phenylcyclopropyl)trifluoroborate?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation via transition-metal-catalyzed reactions (e.g., palladium-mediated coupling), followed by borylation and transmetalation to generate the trifluoroborate salt. Key steps include:

- Cyclopropanation of styrene derivatives using difluorocarbene precursors under controlled temperatures (e.g., −78°C to room temperature) .

- Boron insertion via Miyaura-Suzuki cross-coupling, where aryl halides react with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(OAc)₂) .

- Final purification via recrystallization or column chromatography to isolate the stereoisomerically pure product.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation | CF₂Br₂, Zn/Cu, DMF | 60–75 | |

| Borylation | Pd(OAc)₂, B₂pin₂, KOAc | 80–90 |

Q. How can the stereochemical configuration of the cyclopropane ring be confirmed?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging the compound’s crystalline nature to resolve the (1R,3S) configuration .

- NMR analysis : NMR distinguishes between diastereomers; coupling constants (e.g., ) correlate with fluorine substituents’ spatial arrangement .

Q. What are the optimal conditions for storing this compound to ensure stability?

- Methodological Answer : Store at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid moisture and strong acids/bases, as trifluoroborates degrade via B-F bond cleavage .

Advanced Research Questions

Q. How do the difluoro substituents on the cyclopropane ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase electrophilicity at the boron center, accelerating transmetalation with Pd catalysts. However, steric hindrance from the cyclopropane ring may reduce coupling efficiency with bulky substrates. Strategies include:

- Using electron-rich ligands (e.g., SPhos) to enhance Pd catalyst activity .

- Screening solvents (e.g., THF vs. DMF) to balance solubility and reaction kinetics .

- Data Table :

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Aryl iodides | Pd(dba)₂, SPhos | 85–92 | |

| Heteroaryl bromides | Pd(OAc)₂, XPhos | 70–78 |

Q. What mechanistic insights explain contradictory reactivity in Suzuki-Miyaura couplings with electron-deficient vs. electron-rich aryl partners?

- Methodological Answer : The trifluoroborate’s boron center undergoes faster transmetalation with electron-deficient aryl halides due to reduced electron density at Pd. For electron-rich partners, oxidative addition is rate-limiting; adding silver salts (e.g., Ag₂O) accelerates this step by scavenging halide ions .

Q. How does the compound’s stability under photolytic or thermal conditions affect reaction design?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition above 150°C, necessitating low-temperature reactions (<100°C). Photostability testing under UV light (λ = 254 nm) reveals no significant degradation over 24 hours, enabling light-mediated reactions .

Methodological Recommendations

- Reaction Optimization : Use high-throughput screening (HTS) to identify ideal ligand/solvent pairs for challenging substrates.

- Analytical Validation : Combine NMR (δ = 3–5 ppm for trifluoroborates) with HRMS for purity assessment .

- Safety Protocols : Handle in fume hoods with nitrile gloves; avoid contact with oxidizing agents due to potential exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.